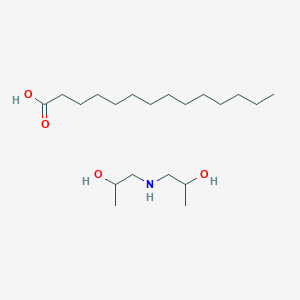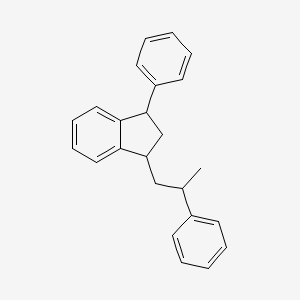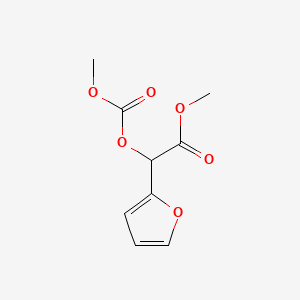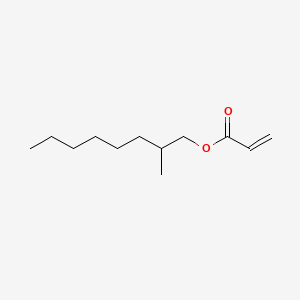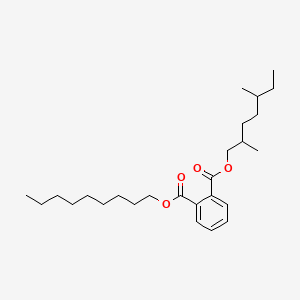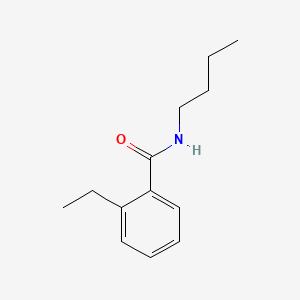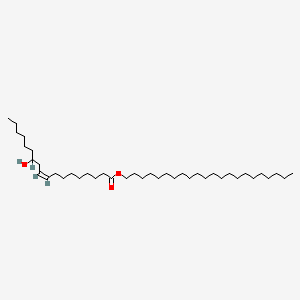
Docosyl (R)-12-hydroxyoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosyl ®-12-hydroxyoleate is a complex organic compound that belongs to the class of fatty acid esters It is derived from docosanol and 12-hydroxyoleic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Docosyl ®-12-hydroxyoleate typically involves the esterification of docosanol with 12-hydroxyoleic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of Docosyl ®-12-hydroxyoleate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as lipases, has also been explored for the green synthesis of this compound, offering an environmentally friendly alternative to traditional chemical methods.
Chemical Reactions Analysis
Types of Reactions
Docosyl ®-12-hydroxyoleate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Docosyl ®-12-hydroxyoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its potential role in cell membrane stabilization and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics and personal care products for its moisturizing properties.
Mechanism of Action
The mechanism of action of Docosyl ®-12-hydroxyoleate involves its interaction with cell membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and stability. This can affect various cellular processes, including signal transduction and membrane transport. The hydroxyl group of the compound can also participate in hydrogen bonding, further influencing its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral properties.
12-Hydroxyoleic Acid: A monounsaturated fatty acid with a hydroxyl group at the 12th position.
Behenyl Alcohol: Another long-chain fatty alcohol used in cosmetics and personal care products.
Uniqueness
Docosyl ®-12-hydroxyoleate is unique due to its combination of a long aliphatic chain and a hydroxylated fatty acid. This structure imparts both hydrophobic and hydrophilic properties, making it an effective emulsifier and surfactant. Its ability to interact with cell membranes also sets it apart from other similar compounds, providing unique applications in biological and medical research.
Properties
CAS No. |
93980-71-3 |
|---|---|
Molecular Formula |
C40H78O3 |
Molecular Weight |
607.0 g/mol |
IUPAC Name |
docosyl (Z)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C40H78O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-24-27-30-34-38-43-40(42)37-33-29-26-23-22-25-28-32-36-39(41)35-31-8-6-4-2/h28,32,39,41H,3-27,29-31,33-38H2,1-2H3/b32-28- |
InChI Key |
ZZYZIGHSNONPPV-BLCKFSMSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


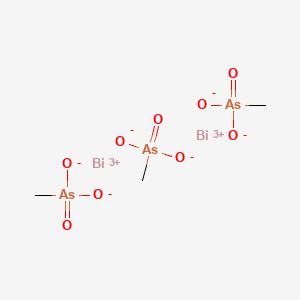
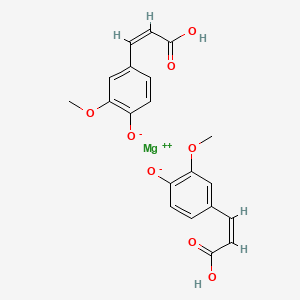
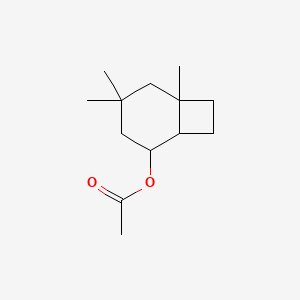
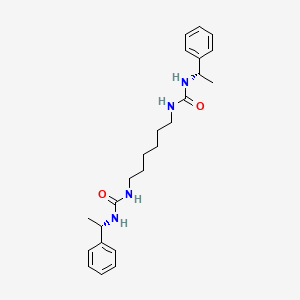
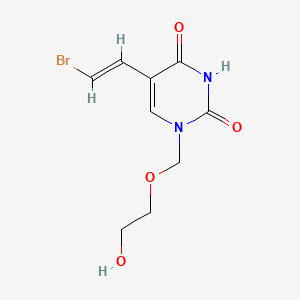
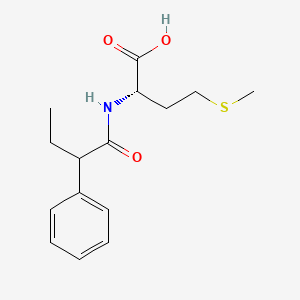
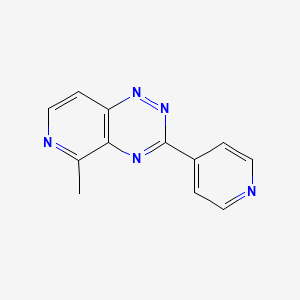
![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
